molecular formula C10H11NO4S B8586881 2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl methanesulfonate CAS No. 72995-13-2

2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl methanesulfonate

Cat. No. B8586881
CAS RN: 72995-13-2
M. Wt: 241.27 g/mol
InChI Key: XHWOXLCXKDATQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl methanesulfonate is a useful research compound. Its molecular formula is C10H11NO4S and its molecular weight is 241.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

72995-13-2

Product Name

2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl methanesulfonate

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

(2-oxo-3,4-dihydro-1H-quinolin-5-yl) methanesulfonate

InChI

InChI=1S/C10H11NO4S/c1-16(13,14)15-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-4H,5-6H2,1H3,(H,11,12)

InChI Key

XHWOXLCXKDATQS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=CC2=C1CCC(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of 5-hydroxy-3,4-dihydrocarbostyril was added to 100 ml of methanol having dissolved therein 3.8 g of potassium hydroxide and the mixture was stirred at room temperature for 30 minutes followed by removing methanol under reduced pressure. Benzene was added to the residue to form crystals and then benzene was removed by evaporation. The residue thus-obtained was suspended in 50 ml of dimethylformamide and 10.6 g of methanesulfonyl chloride was added dropwise to the suspension while ice-cooling with stirring. After adding 3.5 g of methanesulfonyl chloride the resulting mixture was stirred at room temperature for 4 hours. After the completion of the reaction, the solvent was removed under reduced pressure and the residue was purified through silica gel column chromatography (silica gel: Wako C-200, a trade name for a product of Wako Junyaku Co., Ltd.; eluent: chloroform). Recrystallization of the elute from water-containing ethanol gave 5.7 g of 5-methanesulfonyloxy-3,4-dihydrocarbostyril as colorless prismatic crystals having a melting point of 227° to 231° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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